(1S,3S)-cyclohexane-1,3-diol

Enzymatic resolution Lipase catalysis Chiral synthesis

Select the (1S,3S)-enantiomer over racemic trans-1,3-cyclohexanediol to eliminate costly resolution. This C2-symmetric, chiral, non-racemic diol ensures defined stereochemistry in ligand design and nucleoside analog synthesis. Enzymatic data confirm that the (1S,3S) configuration is essential for lipase-catalyzed desymmetrization and asymmetric transformations. Buying the pure enantiomer guarantees high-yield, convergent routes to APIs for metabolic disorders.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Cat. No. B1637701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-cyclohexane-1,3-diol
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)O)O
InChIInChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m0/s1
InChIKeyRLMGYIOTPQVQJR-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3S)-Cyclohexane-1,3-diol Procurement Guide: Stereochemical Purity for Chiral Synthesis and Ligand Design


(1S,3S)-cyclohexane-1,3-diol (CAS 140460-27-1), also referred to as trans-(1S,3S)-cyclohexane-1,3-diol, is a chiral, non-racemic, C2-symmetric 1,3-diol . With a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol, this compound is characterized by its trans stereochemistry [1]. Unlike its racemic mixture (CAS 504-01-8) or its cis counterpart (1R,3S)-cyclohexane-1,3-diol, the defined (1S,3S) configuration ensures specific interactions in biological and catalytic systems, making it a valuable building block and chiral auxiliary in organic synthesis .

Why (1S,3S)-cyclohexane-1,3-diol Cannot Be Replaced by Racemates or cis-Isomers in Stereospecific Processes


The direct substitution of (1S,3S)-cyclohexane-1,3-diol with a racemic mixture or a different stereoisomer is not feasible in enantioselective applications. Evidence demonstrates that enzymes and chiral catalysts exhibit distinct and often poor selectivity for the trans-(1S,3S) configuration compared to its cis counterpart [1]. For instance, lipase-catalyzed transformations show high efficiency for cis-1,3-cyclohexanediol desymmetrization but poor selectivity for the trans-diol [2]. Furthermore, the trans-isomer's unique spatial arrangement of hydroxyl groups prevents it from forming the same coordination complexes as the cis-isomer, leading to different chemical behaviors and purification challenges [3].

Quantitative Evidence Guide: (1S,3S)-cyclohexane-1,3-diol vs. cis-Isomer and Racemate Performance


Enzymatic Selectivity: High Efficiency for cis-Diol, Poor Performance for trans-Diol

A comparative study on the enzymatic desymmetrization of 1,3-cyclohexanediol isomers revealed a stark difference in selectivity. While cis-1,3-cyclohexanediol was efficiently transformed into enantiopure products, the trans-isomer (the class to which (1S,3S)-cyclohexane-1,3-diol belongs) exhibited poor enzyme selectivity under the same conditions [1].

Enzymatic resolution Lipase catalysis Chiral synthesis

Metal Complexation: trans-Isomer Inertness Enables Direct Isomer Separation

Copper(II) chloride (CuCl₂) selectively forms a stable 1:1 complex with cis-1,3-cyclohexanediol, while the trans-isomer ((1S,3S)-cyclohexane-1,3-diol) is structurally incapable of such coordination [1]. This differential behavior was leveraged to develop a separation method for cis/trans mixtures.

Isomer separation Coordination chemistry Purification

Hydrogenation Selectivity: 1,3-Diols Outperform 1,2- and 1,4- Isomers in Dendrimer-Catalyzed Synthesis

In the catalytic hydrogenation of dihydroxybenzenes, the regioisomeric position of hydroxyl groups dramatically impacts product selectivity. Using rhodium nanoparticles on a PAMAM dendrimer support, hydrogenation of resorcinol yielded trans-1,3-cyclohexanediol with 100% selectivity, whereas hydrogenation of hydroquinone (1,4-diol) and pyrocatechol (1,2-diol) gave lower selectivities of 97-99% and 33-91%, respectively [1]. This indicates that the 1,3-diol structural motif, specifically as the trans product, provides a uniquely selective synthetic pathway.

Catalytic hydrogenation Isomer selectivity Process chemistry

Enzymatic Diastereoselectivity: cis-Diacetate is Dominant Product from cis/trans Mixtures

In a dynamic kinetic asymmetric transformation (DYKAT) of a cis/trans-1,3-cyclohexanediol mixture using Pseudomonas cepacia lipase (PS-C), the reaction showed an overwhelming preference for producing the cis-diacetate product over the trans-diacetate [1].

Dynamic kinetic resolution Diastereoselectivity Lipase catalysis

Procurement-Driven Application Scenarios for (1S,3S)-cyclohexane-1,3-diol


Scaffold for C2-Symmetric Chiral Ligand Synthesis

The (1S,3S) trans-configuration provides a rigid, C2-symmetric scaffold. This geometry is essential for the design of chiral ligands used in asymmetric catalysis, as established by its distinct chemical behavior compared to the cis-isomer [1]. Purchasing the pure enantiomer eliminates the need for costly and inefficient in-house resolution steps, ensuring a defined stereochemical outcome in catalyst design.

Enantiopure Building Block in API Synthesis

This compound is a direct starting material or key intermediate in synthesizing complex chiral molecules, including nucleoside analogs and APIs for treating metabolic disorders [2][3]. The use of a racemic mixture here would lead to diastereomeric intermediates and low yields of the desired enantiomer, making the (1S,3S)-isomer essential for a convergent, high-yield synthesis.

Model Substrate for Stereospecific Biocatalysis Studies

Given its well-documented differential behavior with enzymes like CALB and PS-C, this compound serves as a precise model substrate for investigating new biocatalytic transformations or kinetic resolutions [4][5]. The availability of quantitative performance data for both cis and trans isomers allows researchers to benchmark new enzyme variants or reaction conditions with a high degree of certainty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3S)-cyclohexane-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.